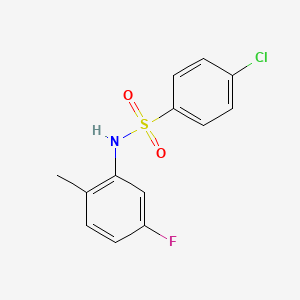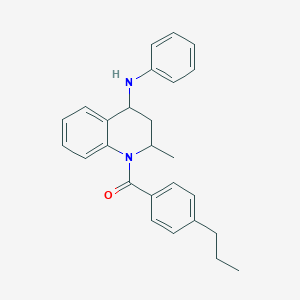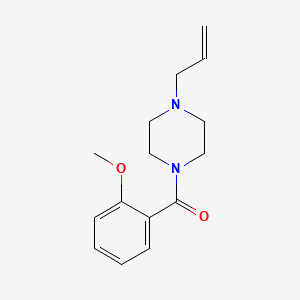
4-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including structures similar to 4-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide, involves several steps that ensure the introduction of functional groups to the benzenesulfonamide core. For example, the synthesis of related tetrazole and oxazol derivatives demonstrates the complexity and variability in creating these compounds, showcasing techniques like X-ray crystallography for structure determination (Al-Hourani et al., 2015) and the evaluation of cyclooxygenase-2 inhibition properties in synthesized compounds (Hashimoto et al., 2002).
Molecular Structure Analysis
Molecular structure analysis, including the determination of crystal structures, is crucial for understanding the physical and chemical behavior of sulfonamides. Research has demonstrated the significance of X-ray crystallography in elucidating the crystal structures of sulfonamide derivatives, revealing details about their supramolecular architecture and intermolecular interactions, which are critical for their chemical reactivity and potential biological activities (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, influenced by their functional groups and molecular structure. Their reactivity can be explored through the synthesis of novel compounds with potential anticancer, antimicrobial, and enzyme inhibition activities. Studies have shown the synthesis of sulfonamide derivatives with significant in vitro antitumor activity and the ability to inhibit specific enzymes, indicating their versatile chemical properties and potential as therapeutic agents (Sławiński et al., 2006).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and stability, are essential for their application in various fields. The molecular structure, particularly the presence of substituents and their electronic effects, significantly influences these properties. Studies on related compounds provide insights into how structural variations affect physical properties and the overall behavior of these molecules (Rublova et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound and similar compounds, including reactivity towards nucleophiles and electrophiles, acidity of the sulfonamide hydrogen, and potential for forming hydrogen bonds, are pivotal for their biological activity and interactions. Research into sulfonamide derivatives has highlighted their role as cyclooxygenase inhibitors, potential anticancer agents, and their interactions within biological systems, demonstrating the broad utility and significance of these chemical properties (Gul et al., 2016).
Propriétés
IUPAC Name |
4-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-2-5-11(15)8-13(9)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRJGWIZJUXMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)


![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5367168.png)
![4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5367175.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367184.png)
![3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5367189.png)